Viburnumoside
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Overview
Description
Viburnumoside is a natural product isolated from the twigs and leaves of Viburnum cylindricum. It is a hispanane-type diterpenoid glucoside with a molecular formula of C26H38O8 and a molecular weight of 478.58
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Viburnumoside involves the extraction from plant material, typically using ethanol as a solvent. The process includes the following steps:
Extraction: The twigs and leaves of Viburnum cylindricum are dried and ground into a fine powder. This powder is then subjected to ethanol extraction.
Filtration and Concentration: The ethanol extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the extraction and purification methods mentioned above can be scaled up for larger quantities if needed.
Chemical Reactions Analysis
Types of Reactions
Viburnumoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Viburnumoside has several applications in scientific research, including:
Chemistry: It is used as a reference compound for studying the chemical properties of diterpenoid glucosides.
Biology: Researchers study its effects on various biological systems to understand its potential therapeutic properties.
Medicine: Preliminary studies suggest that this compound may have anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Viburnumoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- 7α-Galloyloxysweroside
- 7β-Galloyloxysweroside
- Caffeic Acid
- Ferulic Acid
- Sinapic Acid
Uniqueness
Viburnumoside is unique due to its specific structure as a hispanane-type diterpenoid glucoside. This structure imparts distinct chemical properties and biological activities that differentiate it from other similar compounds. For example, while caffeic acid and ferulic acid are known for their antioxidant properties, this compound’s potential anticancer and anti-inflammatory effects make it a compound of interest for further research .
Properties
Molecular Formula |
C26H38O8 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(1R,2S,6R,7S,12S)-2,6-dimethyl-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-14-oxatetracyclo[8.8.0.02,7.012,16]octadeca-10,16-dien-15-one |
InChI |
InChI=1S/C26H38O8/c1-25(13-33-24-22(30)21(29)20(28)18(11-27)34-24)8-3-9-26(2)17-6-5-16-15(12-32-23(16)31)10-14(17)4-7-19(25)26/h5,10,15,17-22,24,27-30H,3-4,6-9,11-13H2,1-2H3/t15-,17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
InChI Key |
GUKUMBOYJBDXQC-KLRCPUAZSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC3=C[C@@H]4COC(=O)C4=CC[C@H]32)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC4COC(=O)C4=CCC32)C)COC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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